molecular formula C8H4BrCl B8064432 1-Bromo-2-chloro-4-ethynylbenzene

1-Bromo-2-chloro-4-ethynylbenzene

Cat. No.: B8064432
M. Wt: 215.47 g/mol
InChI Key: MZIUQDPOZXACHL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethynylbenzene is an organic compound with the molecular formula C8H4BrCl. It is characterized by the presence of a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethynylbenzene. The process typically starts with the bromination of 4-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar halogenation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The industrial methods also focus on minimizing by-products and maximizing the efficiency of the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex aromatic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The reactions of this compound typically yield products such as substituted benzene derivatives, coupled aromatic compounds, and various oxidized or reduced forms of the original molecule.

Scientific Research Applications

1-Bromo-2-chloro-4-ethynylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the ethynyl group forms new carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-2-chloro-4-ethynylbenzene can be compared with other halogenated ethynylbenzenes, such as:

    1-Bromo-4-ethynylbenzene: Lacks the chlorine atom, leading to different reactivity and applications.

    1-Chloro-4-ethynylbenzene:

    1-Bromo-2-iodo-4-ethynylbenzene: Contains an iodine atom instead of chlorine, resulting in different reactivity patterns.

The uniqueness of this compound lies in its combination of bromine, chlorine, and ethynyl groups, which provide a versatile platform for various chemical transformations and applications.

Biological Activity

1-Bromo-2-chloro-4-ethynylbenzene is an organic compound that belongs to the family of halogenated aromatic compounds. Its structure includes a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its unique biological activities and potential applications.

Structural Formula

The molecular formula for this compound is C8H5BrClC_8H_5BrCl. The compound features a bromine atom at the 1-position, a chlorine atom at the 2-position, and an ethynyl group at the 4-position on the benzene ring.

Physical Properties

PropertyValue
Molecular Weight221.48 g/mol
Melting PointNot available
Boiling PointNot available
Log P (octanol-water)3.75

Pharmacological Profile

This compound exhibits several biological activities that make it a compound of interest in pharmacology:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and efficacy, making it relevant in drug-drug interaction studies .
  • BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is crucial for developing central nervous system (CNS) drugs .
  • P-glycoprotein Substrate : Interestingly, it is not a substrate for P-glycoprotein (P-gp), which is a significant factor in determining the bioavailability of many therapeutic agents .

Study on Anticancer Activity

A recent study investigated the anticancer potential of halogenated ethynylbenzenes, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the ethynyl group have been shown to improve selectivity and potency against specific molecular targets in cancer cells .

Properties

IUPAC Name

1-bromo-2-chloro-4-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUQDPOZXACHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40 g of sodium hydroxide are dissolved, under an inert atmosphere, in 230 ml of water, 120 ml of 1,4-dioxane are added and the reaction mixture is heated to 80° C. 17.5 g of 3-chloro-3-(4-bromo-3-chlorophenyl)propenal dissolved in 400 ml of 1,4-dioxane are added and the reaction mixture is stirred for 30 minutes at 80° C. The reaction mixture is allowed to cool to room temperature and 2300 ml of dichloromethane are then added. The phases are separated after settling has taken place and the organic phase is washed with water and dried over magnesium sulphate. The compound dissolved in a dichloromethane/1,4-dioxane mixture is used in its current form in the next step.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
3-chloro-3-(4-bromo-3-chlorophenyl)propenal
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2300 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

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